molecular formula C9H15NO4 B569002 tert-butyl (3S)-5-oxomorpholine-3-carboxylate CAS No. 1391062-29-5

tert-butyl (3S)-5-oxomorpholine-3-carboxylate

Cat. No.: B569002
CAS No.: 1391062-29-5
M. Wt: 201.222
InChI Key: XGTJTIXGLPSHCS-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3S)-5-oxomorpholine-3-carboxylate: is a chemical compound that features a tert-butyl ester group attached to a morpholine ring

Properties

CAS No.

1391062-29-5

Molecular Formula

C9H15NO4

Molecular Weight

201.222

IUPAC Name

tert-butyl (3S)-5-oxomorpholine-3-carboxylate

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)6-4-13-5-7(11)10-6/h6H,4-5H2,1-3H3,(H,10,11)/t6-/m0/s1

InChI Key

XGTJTIXGLPSHCS-LURJTMIESA-N

SMILES

CC(C)(C)OC(=O)C1COCC(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-5-oxomorpholine-3-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl esters. One common method includes the use of tert-butyl hydroperoxide in the presence of a catalyst to introduce the tert-butyl group . Another approach involves the use of tert-butanol and anhydrous magnesium sulfate as reagents to prepare tert-butyl esters from amino acids .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often employs flow microreactor systems, which offer a more efficient and sustainable process compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S)-5-oxomorpholine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include tert-butyl alcohol, tert-butyl hypochlorite, and various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, tert-butyl (3S)-5-oxomorpholine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its tert-butyl group provides steric hindrance, which can influence reaction pathways and selectivity .

Biology

The compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its tert-butyl group can serve as a probe in NMR studies to investigate the structure and dynamics of macromolecular complexes .

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug intermediate. Its unique structure allows for the modification of pharmacokinetic properties of drug candidates.

Industry

In industrial applications, the compound is used in the production of polymers and other materials where its steric properties can enhance material performance.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-5-oxomorpholine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group can influence the binding affinity and specificity of the compound to its targets. For example, it can inhibit enzymes like calmodulin-dependent protein kinase by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl alcohol: Shares the tert-butyl group but lacks the morpholine ring.

    tert-Butyl acetate: Contains the tert-butyl group but has an acetate ester instead of a morpholine ring.

    tert-Butylamine: Features the tert-butyl group attached to an amine.

Uniqueness

tert-Butyl (3S)-5-oxomorpholine-3-carboxylate is unique due to the combination of the tert-butyl ester and the morpholine ring. This structure provides both steric hindrance and the potential for hydrogen bonding, making it a versatile compound in various chemical reactions and applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.